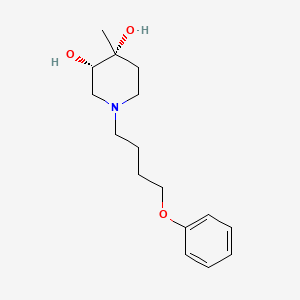
1-(3-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as LBT-999, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential use as a therapeutic agent in various medical conditions.
Wirkmechanismus
The exact mechanism of action of 1-(3-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. It may also have an effect on the GABAergic system.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of glutamate, which may contribute to its antiepileptic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is that it has been shown to have a low toxicity profile in animal models. However, its effectiveness in humans is still unknown. One of the limitations of using this compound in lab experiments is that it is a relatively new compound and there is limited research available on its use.
Zukünftige Richtungen
There are several future directions for research on 1-(3-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression in humans. Another area of interest is its potential use in the treatment of neuropathic pain and epilepsy. Further research is needed to determine the safety and effectiveness of this compound in humans. Additionally, more research is needed to understand the exact mechanism of action of this compound and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-(3-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 3-fluorobenzylamine with 3-methylbutanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with piperazine to yield this compound. The overall yield of this process is around 60%.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential use as a therapeutic agent in various medical conditions. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.
Eigenschaften
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13(2)10-16(20)19-8-6-18(7-9-19)12-14-4-3-5-15(17)11-14/h3-5,11,13H,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFZNUNUZSQWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine-1-carboxamide](/img/structure/B5621962.png)
![2-methyl-3-[3-(methylthio)phenyl]-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5621963.png)
![N-{2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5621970.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)
![N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621984.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)
![3-[(2-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5622004.png)


![3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5622023.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5622030.png)

